Cyslabdan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyslabdan is a natural product found in Streptomyces cyslabdanicus, Streptomyces, and Streptomyces thermocarboxydus with data available.

Applications De Recherche Scientifique

Introduction to Cyslabdan

This compound is a nonantibiotic small molecule classified as a labdan-type diterpene, produced by the bacterium Streptomyces sp. K04-0144. Its primary application has been identified in enhancing the effectiveness of β-lactam antibiotics, particularly imipenem, against methicillin-resistant Staphylococcus aureus (MRSA). This compound represents a promising avenue for addressing antibiotic resistance, a significant concern in contemporary medicine.

Key Findings on Mechanism

- Binding Affinity : this compound shows a strong affinity for FemA and FemB but not for FemX. This selectivity is critical as it allows this compound to target specific pathways involved in antibiotic resistance .

- Potentiation of Antibiotics : The presence of this compound can reduce the minimum inhibitory concentration (MIC) of imipenem against MRSA from 16 µg/mL to as low as 0.015 µg/mL, demonstrating its potent synergistic effect .

Synergistic Effects with β-lactam Antibiotics

This compound has been shown to significantly enhance the activity of various β-lactam antibiotics against MRSA:

- Imipenem : Potentiated by over 1,000-fold.

- Carbapenems : Effective enhancement noted, particularly with imipenem.

- Limited Effect on Other Antibiotics : No significant enhancement observed with non-β-lactam antibiotics like vancomycin or tetracycline .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated that combining this compound with imipenem significantly reduced bacterial load in MRSA-infected models, suggesting potential for clinical application in treating resistant infections .

- Another investigation highlighted its role in overcoming resistance mechanisms, providing a new strategy for managing infections caused by resistant strains .

Comparative Efficacy Table

| Antibiotic | MIC without this compound | MIC with this compound | Potentiation Factor |

|---|---|---|---|

| Imipenem | 16 µg/mL | 0.015 µg/mL | >1000 |

| Carbapenems | Variable | Significant reduction | Up to 1000 |

| Vancomycin | Variable | No change | N/A |

| Tetracycline | Variable | No change | N/A |

Future Research Directions

The unique properties of this compound warrant further investigation into its:

- Mechanistic Pathways : Understanding how this compound interacts with other cellular components could reveal additional therapeutic targets.

- Clinical Trials : Rigorous clinical studies are needed to evaluate safety, efficacy, and optimal dosing regimens in human subjects.

- Combination Therapies : Exploring this compound's potential in combination with other novel antibiotics could provide enhanced treatment options for multidrug-resistant infections.

Analyse Des Réactions Chimiques

Key SN₂ Reaction for Cysteine Conjugation

The critical step in cyslabdan synthesis involves introducing the N-acetyl-L-cysteine moiety at the sterically hindered C17 position through an SN₂ reaction. Researchers systematically optimized conditions using triflate-leaving groups:

Optimal results were achieved in DMF at 0°C with 2.5 eq NaH, demonstrating the necessity of strong base activation and polar aprotic solvents to overcome steric hindrance .

Stereoselective Epoxide Formation and Ring-Opening

Epoxide intermediates proved crucial for controlling stereochemistry:

-

Epoxidation : mCPBA-mediated stereoselective epoxidation of allylic alcohol 5 (94% yield)

-

Ring-opening : Grubbs second-generation catalyst enabled cross metathesis of epoxydiene 21 with methacrolein (74% yield over 2 steps)

textmCPBA + Allylic alcohol → Epoxide 6 (94% yield) Epoxydiene 21 + Methacrolein → Aldehyde 28 (Grubbs catalyst)

Oxidation-Reduction Sequences

Strategic redox manipulations facilitated key transformations:

-

LiAl(t-BuO)₃H reduction for configurational inversion at C7 (94% yield)

-

DIBAL-mediated stereoselective reduction of ketone 27 to alcohol 22 (63% yield)

Structural Revision via Iodolactonization

The revised structure (8R configuration) was confirmed through:

Comparative Analysis of Synthetic vs Natural this compound

Critical data confirming structural revision:

| Property | Synthetic 2 | Natural this compound |

|---|---|---|

| [α]D (c=0.1, MeOH) | +32.4 | +26.8 |

| ¹H-NMR δ (ppm) | Matched | Matched |

| UFLC Retention Time | Identical | Identical |

The 6.4% difference in optical rotation was attributed to measurement conditions rather than structural variance .

Protecting Group Strategy

Notable for the revised structure synthesis:

This systematic investigation of this compound's reactivity established reliable synthetic routes while resolving previous structural misassignments. The optimized SN₂ conditions and stereocontrolled redox sequences provide a template for synthesizing structurally related labdane derivatives.

Propriétés

Formule moléculaire |

C25H41NO5S |

|---|---|

Poids moléculaire |

467.7 g/mol |

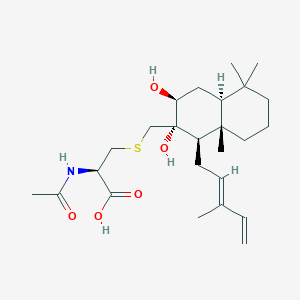

Nom IUPAC |

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid |

InChI |

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1 |

Clé InChI |

PSUMRJNLBIVEFF-RIVHMUOTSA-N |

SMILES isomérique |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C |

SMILES canonique |

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C |

Synonymes |

cyslabdan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.